(2R)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;dihydrochloride
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Overview
Description
®-(-)-LY 426965 dihydrochloride is a selective antagonist of the 5-HT1A receptor. This compound is the less active R-(-)-enantiomer of (±)-LY 426965, in comparison with its opposite (S)-(+)-enantiomer . It has been studied for its potential effects on nicotine withdrawal and interactions with fluoxetine .
Preparation Methods
The synthesis of ®-(-)-LY 426965 dihydrochloride involves several steps, including the resolution of racemic mixtures and the use of specific reagents to achieve the desired enantiomeric purity. The exact synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Chemical Reactions Analysis
®-(-)-LY 426965 dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
®-(-)-LY 426965 dihydrochloride has been extensively studied in various scientific fields:
Chemistry: It is used as a reference compound in the study of 5-HT1A receptor antagonists.
Biology: It is used to investigate the role of 5-HT1A receptors in various biological processes.
Medicine: It has potential therapeutic applications in the treatment of nicotine withdrawal and depression.
Industry: It is used in the development of new pharmaceuticals targeting the 5-HT1A receptor
Mechanism of Action
®-(-)-LY 426965 dihydrochloride exerts its effects by selectively binding to and antagonizing the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and other neurological functions. By blocking this receptor, ®-(-)-LY 426965 dihydrochloride can modulate the effects of serotonin and other neurotransmitters .
Comparison with Similar Compounds
®-(-)-LY 426965 dihydrochloride is compared with other similar compounds, such as:
(S)-(+)-LY 426965: The more active enantiomer of (±)-LY 426965.
WAY-100635: Another selective 5-HT1A receptor antagonist.
NAN-190: A partial agonist of the 5-HT1A receptor.
These comparisons highlight the unique properties of ®-(-)-LY 426965 dihydrochloride, particularly its selectivity and lower activity compared to its enantiomer .
Properties
IUPAC Name |
(2R)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O2.2ClH/c1-28(24-13-7-4-8-14-24,27(31)23-11-5-3-6-12-23)17-18-29-19-21-30(22-20-29)25-15-9-10-16-26(25)32-2;;/h4,7-10,13-16,23H,3,5-6,11-12,17-22H2,1-2H3;2*1H/t28-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAFGTLMPGKRHD-QDSLRZTOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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